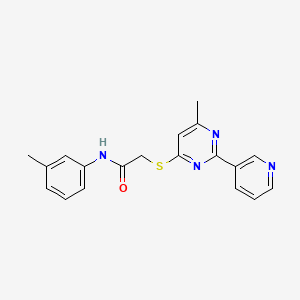

2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

説明

特性

IUPAC Name |

N-(3-methylphenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-13-5-3-7-16(9-13)22-17(24)12-25-18-10-14(2)21-19(23-18)15-6-4-8-20-11-15/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRPPMNSBMBZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC(=C2)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Substitution with Pyridine: The pyrimidine core is then subjected to a nucleophilic substitution reaction with a pyridine derivative, often using a halogenated pyridine and a base such as potassium carbonate.

Introduction of the Thioacetamide Group: The thioacetamide group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the pyrimidine-pyridine intermediate.

N-Acylation: Finally, the compound undergoes N-acylation with m-tolyl acetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine or pyridine rings, potentially leading to the formation of dihydropyrimidine or dihydropyridine derivatives.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the pyridine or pyrimidine rings are substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Bases like sodium hydride, potassium carbonate, and reagents like halogenated compounds are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine and dihydropyridine derivatives.

Substitution: Various substituted pyrimidine and pyridine derivatives.

科学的研究の応用

2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

作用機序

The mechanism of action of 2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, in biological systems, it may inhibit or activate specific enzymes, thereby altering cellular processes.

類似化合物との比較

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Findings

Substituent Effects on Target Affinity

Pyrimidine Core Modifications :

- The benzo-fused pyrimidine in Compound 19 reduces SmCD1 inhibition potency (IC₅₀ = 102.5 µM) compared to simpler pyrimidine derivatives, suggesting steric hindrance or reduced solubility .

- In Epirimil , the pyridin-2-yl group and 3,4-dimethoxyphenyl acetamide enhance blood-brain barrier penetration, enabling anticonvulsant activity .

- Acetamide Side Chain: The m-tolyl group in the query compound and Compound 19 is associated with moderate antiparasitic activity. Replacing m-tolyl with 3,4-dimethoxyphenyl (as in Epirimil) shifts therapeutic focus to CNS disorders . In Compound 8b, the quinazoline core and fluorophenyl urea group yield nanomolar EGFR inhibition (IC₅₀ = 14.8 nM), highlighting the importance of hydrogen-bonding interactions for kinase selectivity .

Therapeutic Potential and Limitations

- Antiparasitic Activity : While the query compound’s SmCD1 inhibition remains unverified, Compound 19 ’s moderate potency suggests pyrimidine-thioacetamides as a scaffold for antiparasitic optimization .

- Kinase Inhibition : The superior EGFR activity of Compound 8b underscores the advantage of quinazoline over pyrimidine cores in oncology .

- Anticonvulsant Efficacy : Epirimil’s success in vivo demonstrates that pyrimidine-thioacetamides with electron-rich aryl groups are viable for CNS applications .

生物活性

The compound 2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a member of the pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is , with a molecular weight of approximately 318.41 g/mol. The structure includes a pyrimidine ring, a thioether linkage, and an acetamide functional group, which may contribute to its biological activity.

Antiviral Activity

Research indicates that certain pyrimidine derivatives can act as antiviral agents. A related study found that compounds with pyridine and pyrimidine rings showed enhanced activity against viral targets by inhibiting reverse transcriptase . This mechanism suggests that 2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide might also exhibit antiviral properties, although direct evidence is yet to be established.

Anticancer Activity

Pyrimidines have been investigated for their anticancer potential. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For example, derivatives with specific substitutions on the pyrimidine ring were found to induce apoptosis in cancer cell lines . The compound may share these properties due to its structural similarity.

The biological activity of 2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Interaction : The presence of the pyridine moiety may facilitate interactions with specific receptors involved in cellular signaling pathways.

- DNA/RNA Interaction : Pyrimidines can intercalate into nucleic acids, potentially affecting replication and transcription processes.

Study 1: Antibacterial Evaluation

A series of pyrimidine-based compounds were synthesized and evaluated for antibacterial activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong antibacterial potential . While specific data on our compound is lacking, the structural similarities suggest it could yield comparable results.

Study 2: Antiviral Screening

In a screening for antiviral activity, several pyrimidine derivatives were tested against various viruses. Compounds showed significant inhibition at low concentrations (EC50 values around 0.20 μM), indicating that structural modifications can enhance antiviral efficacy . This highlights the potential for further exploration of our compound in antiviral contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。